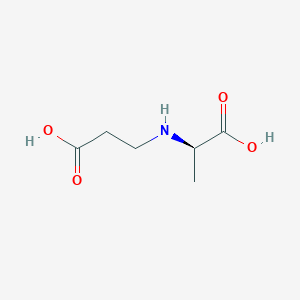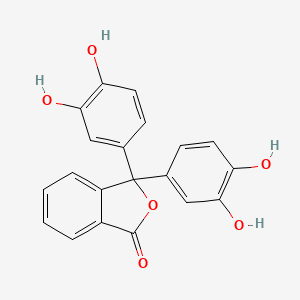![molecular formula C12H17N5O3S B14749703 (2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B14749703.png)
(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6,N6-Dimethyl-4’-thio-adenosine is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often involve the inhibition of DNA synthesis and the induction of apoptosis .
Métodos De Preparación
The synthesis of N6,N6-Dimethyl-4’-thio-adenosine typically involves the methylation of adenosine at the N6 position followed by the introduction of a thio group at the 4’ position. Specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods are not widely documented, but they generally involve standard nucleoside synthesis techniques .
Análisis De Reacciones Químicas
N6,N6-Dimethyl-4’-thio-adenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: The thio group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
N6,N6-Dimethyl-4’-thio-adenosine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Researchers use this compound to investigate the biological effects of nucleoside analogs, particularly their role in DNA synthesis and repair.
Medicine: Due to its antitumor activity, N6,N6-Dimethyl-4’-thio-adenosine is studied for its potential use in cancer therapy, especially for treating lymphoid malignancies.
Mecanismo De Acción
The mechanism of action of N6,N6-Dimethyl-4’-thio-adenosine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication. The pathways affected by this compound are primarily those related to cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
N6,N6-Dimethyl-4’-thio-adenosine is unique among purine nucleoside analogs due to its specific modifications at the N6 and 4’ positions. Similar compounds include:
N6-Methyladenosine: Another methylated adenosine analog with different biological properties.
4’-Thioadenosine: A thio-modified adenosine analog without the N6 methylation.
N6,N6-Dimethyladenosine: Lacks the thio modification at the 4’ position. The uniqueness of N6,N6-Dimethyl-4’-thio-adenosine lies in its combined methylation and thio modifications, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H17N5O3S |
|---|---|
Peso molecular |
311.36 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O3S/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1 |
Clave InChI |
NKUSOPZCDPOALO-WOUKDFQISA-N |
SMILES isomérico |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](S3)CO)O)O |
SMILES canónico |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(S3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![((3aR,6S,6aR)-6-((4-methoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5,5-diyl)dimethanol](/img/structure/B14749644.png)

![N-[3-[2-(dimethylamino)ethyldisulfanyl]propyl]-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B14749657.png)







![4-((1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B14749695.png)

